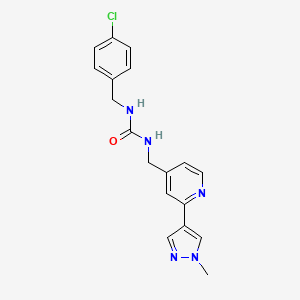
Sodium;1,6-naphthyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1,6-naphthyridine-4-carboxylate is a compound used in various fields of research and industry. It is a type of 1,6-naphthyridine, which are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including Sodium;1,6-naphthyridine-4-carboxylate, involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis
Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridines include the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1,6-Naphthyridines, including Sodium;1,6-naphthyridine-4-carboxylate, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored along with molecular modeling studies .
Anti-HIV Activity
These compounds also show potential as anti-HIV agents . This means they could be used in the treatment of HIV, potentially inhibiting the virus’s ability to replicate within the body .
Antimicrobial Activity
Sodium;1,6-naphthyridine-4-carboxylate has been found to have antimicrobial properties . This suggests it could be used in the treatment of various bacterial and fungal infections .
Analgesic Properties
This compound also exhibits analgesic (pain-relieving) properties . This could make it a valuable component in the development of new pain relief medications .
Anti-inflammatory Activity
The anti-inflammatory activity of Sodium;1,6-naphthyridine-4-carboxylate makes it a potential candidate for the treatment of conditions characterized by inflammation .
Antioxidant Activity
Sodium;1,6-naphthyridine-4-carboxylate has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Inhibition of c-Met Kinase Related Cancer Activity
1,6-Naphthyridine has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . This suggests that it could be used in the development of new cancer treatments .
Use in Diagnostics and Industrial Endeavors
Naphthyridines, including Sodium;1,6-naphthyridine-4-carboxylate, are widely used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Zukünftige Richtungen
The future directions for research on Sodium;1,6-naphthyridine-4-carboxylate and other 1,6-naphthyridines could include further exploration of their synthesis, reactivity, and applications . There is a burgeoning interest in the biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .
Wirkmechanismus
Target of Action
Sodium;1,6-naphthyridine-4-carboxylate is a compound that has been identified as a potential inhibitor of c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a promising target for anticancer therapies .
Mode of Action
The mode of action of Sodium;1,6-naphthyridine-4-carboxylate involves its interaction with the c-Met kinase. The compound is believed to bind to the kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in the growth and survival of cancer cells .
Biochemical Pathways
Sodium;1,6-naphthyridine-4-carboxylate affects the c-Met signaling pathway. By inhibiting c-Met kinase, the compound disrupts the downstream effects of this pathway, which include cellular growth, survival, and migration . This disruption can lead to the death of cancer cells and a reduction in tumor growth .
Result of Action
The result of Sodium;1,6-naphthyridine-4-carboxylate’s action is a decrease in the growth and survival of cancer cells. By inhibiting c-Met kinase, the compound disrupts crucial signaling pathways in these cells, leading to their death and a reduction in tumor growth .
Eigenschaften
IUPAC Name |
sodium;1,6-naphthyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.Na/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOFYOOBBBZEEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

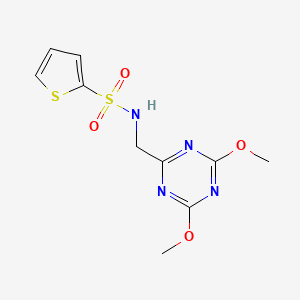
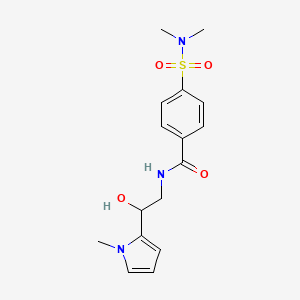
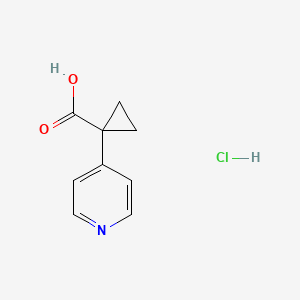
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573734.png)
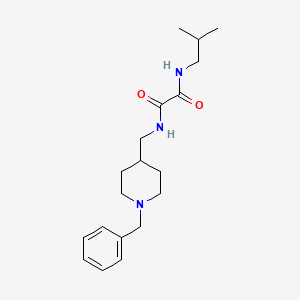



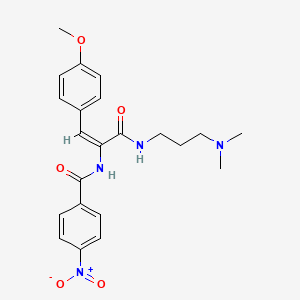
![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
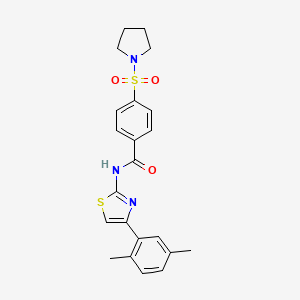
![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
